N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound known for its diverse applications in chemistry, biology, medicine, and industry. It features a unique combination of heterocyclic structures and aromatic rings, giving it distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: Reacting appropriate pyrimidine and pyrazole precursors under controlled conditions, usually in the presence of a base and solvent.
Introduction of the methylthio group: This step often involves a methylthiolation reaction using methylthiolating agents.
Attachment of pyrrolidin-1-yl group: This can be achieved via nucleophilic substitution or other suitable reactions.
Coupling with ethyl-[1,1'-biphenyl]-4-carboxamide: This final step involves coupling reactions such as amidation, often facilitated by coupling agents like EDCI or DCC in organic solvents.
Industrial Production Methods: For large-scale production, optimization of reaction conditions to improve yield and purity is essential. Techniques like continuous flow reactors or process intensification methods can be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in sulfoxides or sulfones.
Reduction: Reduction reactions may reduce the pyrazolo[3,4-d]pyrimidine ring, potentially opening it under specific conditions.
Substitution: The presence of the pyrrolidin-1-yl and methylthio groups allows for various substitution reactions, where different nucleophiles can replace these groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or KMnO4.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines or alkoxides in the presence of bases.
Major Products: Depending on the specific reactions, products include sulfoxides, substituted pyrazolo[3,4-d]pyrimidines, and derivatives with modified heterocyclic structures.
Scientific Research Applications
Biology: Its unique structure makes it a candidate for studying enzyme interactions, receptor binding, and cellular signaling pathways.
Industry: Used in developing advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
Molecular Targets and Pathways: The compound can interact with various biological targets, including enzymes and receptors. Its heterocyclic core allows for specific binding interactions, modulating activity and signaling pathways. For instance, it may inhibit or activate certain enzymes, affecting downstream biological processes.
Comparison with Similar Compounds
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
N-(2-(6-(methylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Each of these compounds has variations in the functional groups attached to the pyrazolo[3,4-d]pyrimidine core, leading to differences in reactivity and application potential.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS/c1-33-25-28-22(30-14-5-6-15-30)21-17-27-31(23(21)29-25)16-13-26-24(32)20-11-9-19(10-12-20)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-16H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCDXOLQSXTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=N1)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.